Cepharanthine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory

Cepharanthine has been shown to have anti-inflammatory properties . It suppresses nuclear factor-kappa B (NF-κB) activation, which is crucial to the inflammatory response .

Antibacterial

It also has antibacterial effects , which could be useful in treating bacterial infections.

Antioxidant

Cepharanthine has antioxidant properties . It can suppress lipid peroxidation, which is a key factor in cellular damage .

Antihemolytic

It has antihemolytic effects , which means it can prevent or reduce the lysis of red blood cells.

Immunomodulatory

Cepharanthine has immunomodulatory effects . It can modulate the immune system by affecting the function of its cells .

Antiviral

Recently, Cepharanthine has been found to have excellent anti-COVID-19 activity . It inhibits viral entry and replication at low doses .

Treatment of Leukopenia

Leukopenia is a decrease in the number of white blood cells in the blood, which can lead to increased susceptibility to infections. Cepharanthine has been used to treat radiation-induced leukopenia .

Treatment of Snake Bites

Cepharanthine has been clinically used to treat snake bites .

Treatment of Xerostomia

Treatment of Alopecia

Alopecia refers to hair loss from the scalp or anywhere else on your body. Cepharanthine has been used to treat alopecia areata and alopecia pityrodes .

Treatment of Malaria

Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes. Cepharanthine has been used to treat malaria .

Treatment of Radioactive Leucopenia

Radioactive leucopenia is a decrease in white blood cell count due to radiation exposure. Cepharanthine has been used to treat this condition .

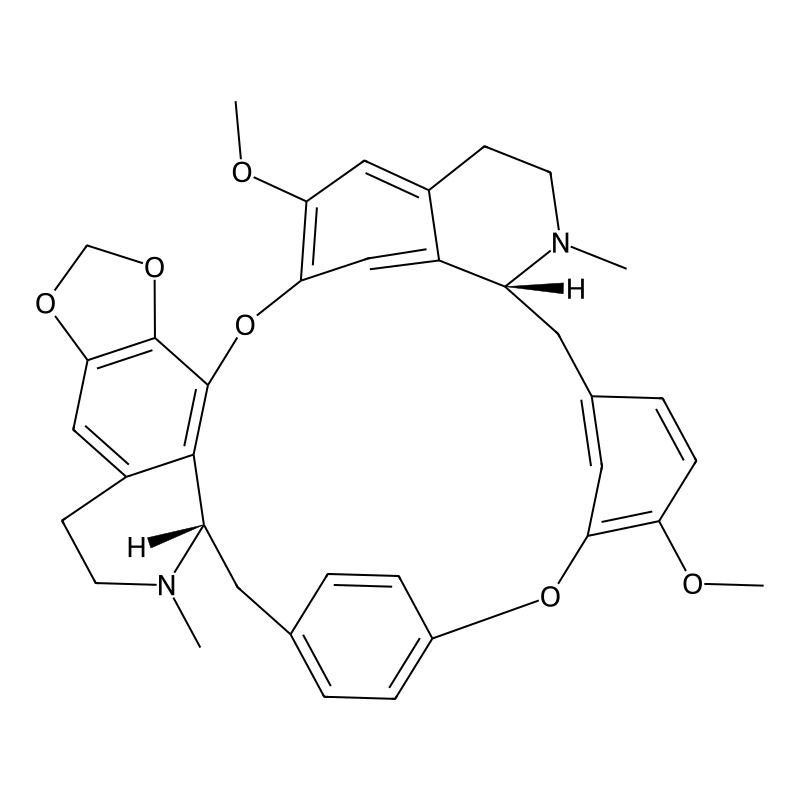

Cepharanthine is a natural bisbenzylisoquinoline alkaloid predominantly extracted from the roots of the plant Stephania cepharantha Hayata. It has been utilized in clinical settings for over 70 years, primarily in Japan, for its diverse medicinal properties. The compound exhibits a unique elliptical macrocyclic structure characterized by two head-to-head connected coclaurine units, which imparts specific chemical properties such as ether solubility and optical activity. Cepharanthine is typically presented as a white or yellow crystalline powder and is soluble in acidic aqueous solutions and various organic solvents like methanol and ethanol, but it is poorly soluble in water .

Cepharanthine exhibits a wide range of biological activities:

- Antiviral Effects: It has demonstrated effectiveness against various viruses, including severe acute respiratory syndrome coronavirus type 2 (SARS-CoV-2) and herpes simplex virus type 1. Its antiviral mechanisms involve inhibiting viral entry and replication by stabilizing plasma membrane fluidity and modulating immune responses .

- Antitumor Properties: Cepharanthine has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. It affects key proteins involved in apoptosis, such as Bcl-2 and caspases .

- Anti-inflammatory Effects: The compound suppresses inflammatory mediators and cytokine production, thereby reducing inflammation in various models of disease .

- Immunomodulatory Effects: Cepharanthine enhances immune responses, which can be beneficial in conditions like leukopenia or during viral infections .

Cepharanthine can be synthesized through various methods, primarily focusing on extraction from natural sources. The most common method involves isolating it from the tuberous roots of Stephania cepharantha. Other synthetic approaches may include chemical synthesis techniques that replicate its natural structure, although these methods are less commonly reported due to the complexity of the alkaloid's structure .

Cepharanthine has several clinical applications:

- Treatment of Leukopenia: Historically used to treat radiation-induced leukopenia.

- Alopecia Treatment: Employed for managing certain types of hair loss.

- Antiviral Therapy: Investigated for its potential use against viral infections, including COVID-19.

- Cancer Therapy: Explored as an adjunct treatment for various cancers due to its cytotoxic effects on cancer cells .

Research on cepharanthine's interactions with other drugs and biological systems suggests that it may enhance the efficacy of certain treatments while also potentially causing adverse effects when combined with other agents. For example, its immunomodulatory properties could synergize with antiviral medications but may also necessitate caution in immunocompromised patients . Further studies are needed to elucidate these interactions comprehensively.

Cepharanthine belongs to a broader class of bisbenzylisoquinoline alkaloids. Here are some similar compounds along with a comparison highlighting cepharanthine's uniqueness:

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| Tetandrine | Stephania tetrandra | Antiviral, anti-inflammatory | Stronger vasodilatory effects |

| Berbamine | Berberis species | Antimicrobial, anti-inflammatory | Exhibits significant anti-cancer properties |

| Daphnoline | Daphne species | Antimicrobial | Less studied for immunomodulatory effects |

| Palmatine | Zanthoxylum species | Antimicrobial | More potent against certain bacterial strains |

Cepharanthine is unique due to its extensive pharmacological profile that includes significant antiviral activity against SARS-CoV-2 and its role in modulating complex signaling pathways related to inflammation and cancer progression . This multifaceted activity positions cepharanthine as a promising candidate for further therapeutic development across various medical fields.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Harada T, Harada K, Ueyama Y. The enhancement of tumor radioresponse by combined treatment with cepharanthine is accompanied by the inhibition of DNA damage repair and the induction of apoptosis in oral squamous cell carcinoma. Int J Oncol. 2012 Aug;41(2):565-72. doi: 10.3892/ijo.2012.1501. Epub 2012 May 31. PubMed PMID: 22664937.

3: Tabata R, Tabata C, Tazoh A, Nagai T. Low dose cepharanthine ameliorates immune thrombocytopenic purpura associated with multiple myeloma. Int Immunopharmacol. 2012 Jul;13(3):242-4. doi: 10.1016/j.intimp.2012.04.015. Epub 2012 May 3. Review. PubMed PMID: 22561120.

4: Uthaisar K, Seubwai W, Srikoon P, Vaeteewoottacharn K, Sawanyawisuth K, Okada S, Wongkham S. Cepharanthine suppresses metastatic potential of human cholangiocarcinoma cell lines. Asian Pac J Cancer Prev. 2012;13 Suppl:149-54. PubMed PMID: 23480757.

5: Li H, Yan Z, Ning W, Xiao-Juan G, Cai-Hong Z, Jin-Hua J, Fang M, Qing-Duan W. Using rhodamine 123 accumulation in CD8 cells as a surrogate indicator to study the P-glycoprotein modulating effect of cepharanthine hydrochloride in vivo. J Biomed Biotechnol. 2011;2011:281651. doi: 10.1155/2011/281651. Epub 2011 Jun 30. PubMed PMID: 21765632; PubMed Central PMCID: PMC3134191.

6: Rogosnitzky M, Danks R. Therapeutic potential of the biscoclaurine alkaloid, cepharanthine, for a range of clinical conditions. Pharmacol Rep. 2011;63(2):337-47. Review. PubMed PMID: 21602589.

7: Seubwai W, Vaeteewoottacharn K, Hiyoshi M, Suzu S, Puapairoj A, Wongkham C, Okada S, Wongkham S. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF-kappaB. Cancer Sci. 2010 Jul;101(7):1590-5. doi: 10.1111/j.1349-7006.2010.01572.x. Epub 2010 Mar 24. PubMed PMID: 20412118.

8: Harada K, Ferdous T, Itashiki Y, Takii M, Mano T, Mori Y, Ueyama Y. Cepharanthine inhibits angiogenesis and tumorigenicity of human oral squamous cell carcinoma cells by suppressing expression of vascular endothelial growth factor and interleukin-8. Int J Oncol. 2009 Nov;35(5):1025-35. PubMed PMID: 19787256.

9: Takahashi-Makise N, Suzu S, Hiyoshi M, Ohsugi T, Katano H, Umezawa K, Okada S. Biscoclaurine alkaloid cepharanthine inhibits the growth of primary effusion lymphoma in vitro and in vivo and induces apoptosis via suppression of the NF-kappaB pathway. Int J Cancer. 2009 Sep 15;125(6):1464-72. doi: 10.1002/ijc.24521. PubMed PMID: 19521981.

10: Harada K, Ferdous T, Itashiki Y, Takii M, Mano T, Mori Y, Ueyama Y. Effects of cepharanthine alone and in combination with fluoropyrimidine anticancer agent, S-1, on tumor growth of human oral squamous cell carcinoma xenografts in nude mice. Anticancer Res. 2009 Apr;29(4):1263-70. PubMed PMID: 19414373.